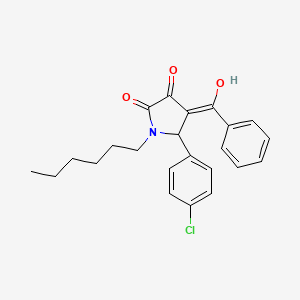![molecular formula C17H12N4O5 B3898004 3-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid CAS No. 1191105-64-2](/img/structure/B3898004.png)
3-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid
Übersicht
Beschreibung
3-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid, also known as NPD, is a chemical compound that has been widely studied for its potential applications in scientific research. NPD is a member of the hydrazide family of compounds, which are known to exhibit a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
3-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been studied for its potential applications in a range of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neuroscience, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action of 3-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases and phosphatases, which are involved in cell signaling. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and modulate the immune response. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and improve motor function in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid is its broad range of potential applications in scientific research. This compound has been shown to exhibit activity in several different fields of research, which makes it a versatile compound for laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to test its activity.
Zukünftige Richtungen
There are several potential future directions for research on 3-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in different fields of research. Additionally, there is a need for more in-depth studies of the biochemical and physiological effects of this compound, which could help to identify new applications for this compound. Finally, the development of new formulations of this compound that improve its solubility and bioavailability could help to overcome some of the limitations of this compound for laboratory experiments.
Eigenschaften
IUPAC Name |
3-[5-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5/c22-17(23)12-3-1-2-11(8-12)15-6-5-14(26-15)10-19-20-16-7-4-13(9-18-16)21(24)25/h1-10H,(H,18,20)(H,22,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGINKTRBXMAN-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3897927.png)
![ethyl 2-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3897935.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B3897944.png)
![N-benzyl-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3897954.png)
![N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B3897962.png)
![2-chloro-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3897966.png)
![methyl 4-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3897970.png)



![3-(5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3897985.png)
![(3aR*,7aS*)-2-({4-[(2-methylpyridin-3-yl)oxy]piperidin-4-yl}carbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B3897987.png)
![4-[4-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-3-butyn-1-ol](/img/structure/B3898012.png)
